molecular formula C23H21N3O3S B244250 N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-methoxy-2-naphthamide

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-methoxy-2-naphthamide

Cat. No. B244250
M. Wt: 419.5 g/mol
InChI Key: AMWYGDXVRZUXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-methoxy-2-naphthamide, also known as BB-94, is a synthetic compound that belongs to the class of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of enzymes that are involved in the degradation of extracellular matrix (ECM) proteins and play a crucial role in various physiological and pathological processes such as tissue remodeling, wound healing, inflammation, and cancer progression.

Mechanism of Action

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-methoxy-2-naphthamide acts as a potent inhibitor of MMPs by binding to the active site of the enzyme and preventing the cleavage of ECM proteins. It also inhibits the activation of pro-MMPs, which are inactive precursors of MMPs that require proteolytic cleavage for activation.
Biochemical and Physiological Effects:
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-methoxy-2-naphthamide has been shown to have several biochemical and physiological effects, such as inhibition of tumor growth and metastasis, suppression of angiogenesis, and reduction of inflammation and tissue damage in arthritis. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Advantages and Limitations for Lab Experiments

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-methoxy-2-naphthamide is a potent and selective inhibitor of MMPs, which makes it a valuable tool for studying the role of MMPs in various physiological and pathological processes. However, its use in lab experiments is limited by its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

1. Development of more potent and selective MMP inhibitors with improved pharmacokinetic properties and reduced toxicity.
2. Investigation of the role of MMPs in other diseases such as neurodegenerative disorders and infectious diseases.
3. Identification of new targets for MMP inhibitors and development of combination therapies for cancer treatment.
4. Study of the effects of MMP inhibitors on the immune system and the gut microbiome.
5. Development of novel drug delivery systems for MMP inhibitors to improve their efficacy and reduce their toxicity.

Synthesis Methods

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-methoxy-2-naphthamide can be synthesized by the reaction of 2-aminobenzothiazole with butyric anhydride, followed by reaction with 3-methoxy-2-naphthoic acid and hydroxylamine hydrochloride. The final product is obtained after purification by recrystallization.

Scientific Research Applications

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-methoxy-2-naphthamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, arthritis, and cardiovascular diseases. It has been shown to inhibit the activity of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13, which are involved in the degradation of ECM proteins and play a crucial role in tumor invasion and metastasis.

properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C23H21N3O3S/c1-3-6-21(27)26-23-25-18-10-9-16(13-20(18)30-23)24-22(28)17-11-14-7-4-5-8-15(14)12-19(17)29-2/h4-5,7-13H,3,6H2,1-2H3,(H,24,28)(H,25,26,27)

InChI Key

AMWYGDXVRZUXJW-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3OC

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3OC

Origin of Product

United States

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